molecular formula C16H20ClN B161147 N-Ethyl-alpha-phenylphenethylamine hydrochloride CAS No. 6272-97-5

N-Ethyl-alpha-phenylphenethylamine hydrochloride

Cat. No. B161147
CAS RN: 6272-97-5
M. Wt: 261.79 g/mol
InChI Key: WOSDTAOMYCNNJE-UHFFFAOYSA-N
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Description

“N-Ethyl-alpha-phenylphenethylamine hydrochloride” is a compound with the molecular formula C16H20ClN and a molecular weight of 261.79 g/mol . It is structurally categorized as a phenethylamine.


Molecular Structure Analysis

The molecular structure of “N-Ethyl-alpha-phenylphenethylamine hydrochloride” consists of 16 carbon atoms, 20 hydrogen atoms, one nitrogen atom, and one chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Ethyl-alpha-phenylphenethylamine hydrochloride” include a molecular weight of 261.79 g/mol , a density of 0.999g/cm3 , and a boiling point of 315.2ºC at 760 mmHg .

Scientific Research Applications

Neurochemical Profile and Antidepressant Activity

  • A compound related to N-Ethyl-alpha-phenylphenethylamine hydrochloride, Wy-45,030, exhibits a neurochemical profile indicative of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without the side-effects common to tricyclic therapy (Muth et al., 1986).

Platelet Aggregation Inhibition and Antithrombotic Properties

  • A series of derivatives of N-Ethyl-alpha-phenylphenethylamine hydrochloride were synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation and protect against thrombosis in mice. These compounds were potent antagonists to S2 serotonergic receptor and exhibited promising platelet antiaggregatory drug potential (Kikumoto et al., 1990).

Potential in Psychotherapy

  • The alpha-ethyl phenethylamine derivative, a compound related to N-Ethyl-alpha-phenylphenethylamine hydrochloride, is suggested as a prototype of a new pharmacologic class named entactogens. These compounds may have value in facilitating psychotherapy (Nichols et al., 1986).

Synthesis and Utilization in Medicinal Chemistry

  • The enantiomers of 1-phenylethylamine, a structurally related compound, were used in medicinal chemistry for the synthesis of alpha-aminobenzylphosphonic acids. These compounds have applications in the development of new pharmaceuticals (Kuliszewska et al., 2008).

Application in Ophthalmology

  • Phenylephrine hydrochloride, structurally similar to N-Ethyl-alpha-phenylphenethylamine hydrochloride, is used in ophthalmology. It has sympathomimetic activity and is effective in inducing mydriasis and ocular hypertension (Heath & Geiter, 1949).

properties

IUPAC Name

N-ethyl-1,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSDTAOMYCNNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-alpha-phenylphenethylamine hydrochloride

CAS RN

6272-97-5
Record name Ephenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: 2MYR&1R &GH
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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